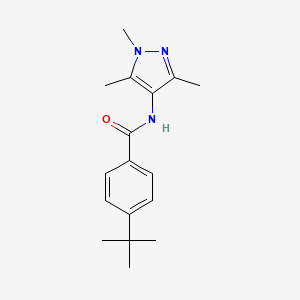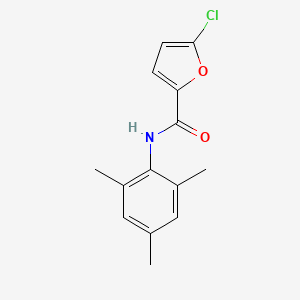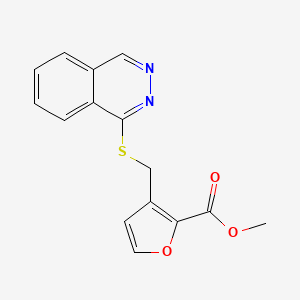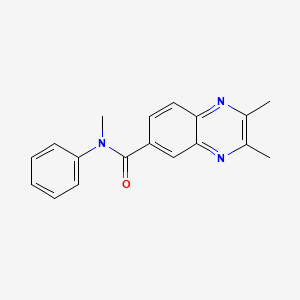
4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide, also known as TAK-242, is a small molecule inhibitor that is commonly used in scientific research. It was first discovered by Takeda Pharmaceutical Company Limited in Japan and has since been widely studied for its potential therapeutic applications.
作用機序
4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide works by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway, which is involved in the immune response to bacterial infections. By blocking this pathway, 4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide can help reduce inflammation and prevent the development of sepsis.
Biochemical and Physiological Effects:
Studies have shown that 4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in response to bacterial endotoxin. It has also been shown to improve survival rates in animal models of sepsis and reduce the severity of symptoms in animal models of inflammatory bowel disease.
実験室実験の利点と制限
One of the main advantages of using 4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide in lab experiments is its specificity for the TLR4 signaling pathway, which allows researchers to study the effects of inhibiting this pathway without affecting other immune responses. However, the use of 4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide can also be limited by its potential toxicity and the need for careful dosing.
将来の方向性
There are several potential future directions for research on 4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide, including:
1. Further studies on its potential therapeutic applications, particularly in the treatment of sepsis and inflammatory bowel disease.
2. Development of more potent and selective TLR4 inhibitors based on the structure of 4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide.
3. Investigation of the mechanisms underlying the antitumor and antimicrobial effects of 4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide.
4. Development of new drug delivery systems to improve the efficacy and safety of 4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide in clinical settings.
In conclusion, 4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide is a small molecule inhibitor that has shown promising results in scientific research for its potential therapeutic applications. Its specificity for the TLR4 signaling pathway makes it a valuable tool for studying the immune response to bacterial infections, and further research is needed to fully understand its mechanisms of action and potential clinical applications.
合成法
The synthesis of 4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide involves several steps, including the reaction of 4-tert-butylbenzoyl chloride with 1,3,5-trimethyl-4-amino pyrazole in the presence of a base such as triethylamine. The resulting product is then purified using various chromatographic techniques to yield the final compound.
科学的研究の応用
4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory diseases such as sepsis, rheumatoid arthritis, and inflammatory bowel disease. It has also been shown to have antitumor and antimicrobial properties.
特性
IUPAC Name |
4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-11-15(12(2)20(6)19-11)18-16(21)13-7-9-14(10-8-13)17(3,4)5/h7-10H,1-6H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORSEOHEBFOTKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(Azepan-1-yl)-2-oxoethyl]-4-methylphthalazin-1-one](/img/structure/B7471642.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(2,4-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7471644.png)

![4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7471658.png)

![N-[2-(2-amino-2-oxoethyl)sulfanylphenyl]-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7471668.png)
![2-methyl-N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7471670.png)
![5-(4-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7471673.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-(2-ethoxyphenoxy)butanamide](/img/structure/B7471681.png)
![[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoylamino)-2-oxoethyl] (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7471684.png)

